3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
This compound is a quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a 4-chlorophenylsulfonyl group at position 3, a 4-fluorobenzyl carboxamide at position 7, and a hydroxyl group at position 4. The compound’s crystallographic data, if available, would likely be refined using programs like SHELX or visualized via ORTEP-3, as these are industry standards for small-molecule structural analysis .
Properties
Molecular Formula |
C23H16ClFN2O5S |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C23H16ClFN2O5S/c24-15-4-8-17(9-5-15)33(31,32)21-20(28)18-10-3-14(11-19(18)27-23(21)30)22(29)26-12-13-1-6-16(25)7-2-13/h1-11H,12H2,(H,26,29)(H2,27,28,30) |
InChI Key |
UPXXGGMXIPLGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the quinoline derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfonyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H16ClFN2O5S
- Molecular Weight : 486.9 g/mol
- IUPAC Name : 3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
- InChI Key : UPXXGGMXIPLGPM-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have highlighted the compound's potential antibacterial properties. For instance, derivatives of quinoline compounds have shown significant activity against various Gram-positive and Gram-negative bacteria. The sulfonamide group is known for enhancing antibacterial efficacy, making this compound a candidate for developing new antibiotics .
Anticancer Research
The structure of 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide suggests potential applications in cancer therapy. Compounds with similar quinoline frameworks have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells, providing a pathway for therapeutic development .
Case Study 1: Antibacterial Efficacy
A study published in MDPI explored various quinoline derivatives, including those similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide. The derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of quinoline-based compounds. The study demonstrated that specific modifications to the quinoline structure could enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell survival .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and fluorobenzyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s quinoline scaffold is shared with many bioactive molecules. Below is a comparative analysis with the closest analog identified in the literature, 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) :
Inferred Pharmacological Properties
- Enzymatic Inhibition : The hydroxyl group at position 4 in the target compound may enhance interactions with kinases or proteases, whereas 7f’s oxo group might limit such hydrogen-bonding capacity.
- Metabolic Stability : The carboxamide moiety in the target compound is less susceptible to enzymatic cleavage than 7f’s ester, implying a longer half-life in vivo.
Research Findings and Limitations
While direct pharmacological data for 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide are unavailable, insights can be extrapolated from analogs like 7f:
Sulfonamide/Sulfonyl Groups : The 4-chlorophenylsulfonyl group in the target compound may confer stronger target affinity than 7f’s dimethylphenylsulfonamido due to chlorine’s electron-withdrawing effects, which polarize the sulfonyl group for tighter binding .
Fluorine Effects: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluoroquinolone antibiotics.
Crystallographic Analysis : Structural determination using SHELX and ORTEP-3 would clarify conformational preferences, such as the orientation of the sulfonyl group, which is critical for docking studies .
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a synthetic derivative of the quinoline family, which has garnered interest for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 453.9 g/mol. The structure includes a sulfonamide group and a quinoline core, which are known to confer various pharmacological properties.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of quinoline have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentration (MIC) assays demonstrated effective inhibition at concentrations lower than those required for traditional antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide | Salmonella typhi | 32 |
| 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide | Bacillus subtilis | 16 |
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide can induce apoptosis in cancer cells through mitochondrial pathways . In vitro studies on human non-small cell lung cancer cells (A549) have shown that these compounds can inhibit cell proliferation effectively.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 5.0 |
| Compound B | A549 (lung cancer) | 3.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also noteworthy. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves modulation of signaling pathways related to inflammation.
Case Studies
Several case studies highlight the biological efficacy of quinoline derivatives:
- Antibacterial Efficacy : In a study evaluating a series of sulfonamide derivatives, it was found that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new therapeutic agents .
- Anticancer Mechanisms : A recent investigation into the anticancer activity of quinoline derivatives revealed that they could effectively inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
